Cas no 298194-03-3 ((E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid)
![(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid structure](https://ja.kuujia.com/scimg/cas/298194-03-3x500.png)
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-26578575
- Z56757962
- 298194-03-3
- AB00709239-03
- STK976287
- SCHEMBL1403041
- (2E)-3-[3-({[(E)-2-phenylethenyl]sulfonyl}amino)phenyl]prop-2-enoic acid
- 3-[3-(2-phenylethenesulfonamido)phenyl]prop-2-enoic acid
- (E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid
- AKOS001027492
- NCGC00319977-01
- AB00709239-01
-
- インチ: 1S/C17H15NO4S/c19-17(20)10-9-15-7-4-8-16(13-15)18-23(21,22)12-11-14-5-2-1-3-6-14/h1-13,18H,(H,19,20)/b10-9+,12-11+
- InChIKey: LUJQGKDFCRVBLE-HULFFUFUSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NC1C=CC=C(/C=C/C(=O)O)C=1)(=O)=O
計算された属性
- 精确分子量: 329.07217913g/mol
- 同位素质量: 329.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 541
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 2
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 91.8Ų
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578575-5g |
298194-03-3 | 90% | 5g |
$2235.0 | 2023-09-14 | ||
Enamine | EN300-26578575-10g |
298194-03-3 | 90% | 10g |
$3315.0 | 2023-09-14 | ||
Enamine | EN300-26578575-1.0g |
3-[3-(2-phenylethenesulfonamido)phenyl]prop-2-enoic acid |
298194-03-3 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
Enamine | EN300-26578575-0.05g |
3-[3-(2-phenylethenesulfonamido)phenyl]prop-2-enoic acid |
298194-03-3 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26578575-0.25g |
3-[3-(2-phenylethenesulfonamido)phenyl]prop-2-enoic acid |
298194-03-3 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26578575-0.5g |
3-[3-(2-phenylethenesulfonamido)phenyl]prop-2-enoic acid |
298194-03-3 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26578575-10.0g |
3-[3-(2-phenylethenesulfonamido)phenyl]prop-2-enoic acid |
298194-03-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
Enamine | EN300-26578575-2.5g |
3-[3-(2-phenylethenesulfonamido)phenyl]prop-2-enoic acid |
298194-03-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
Enamine | EN300-26578575-1g |
298194-03-3 | 90% | 1g |
$770.0 | 2023-09-14 | ||
Enamine | EN300-26578575-0.1g |
3-[3-(2-phenylethenesulfonamido)phenyl]prop-2-enoic acid |
298194-03-3 | 95.0% | 0.1g |
$678.0 | 2025-03-20 |
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acidに関する追加情報
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid: A Novel Compound with Promising Therapeutic Potential
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid, with the chemical identifier CAS No. 298194-03-3, represents a unique class of organic molecules that has garnered significant attention in the field of pharmaceutical research. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as sulfonylamino, phenylethenyl, and prop-2-enoic acid moieties. These structural features are critical in determining its biochemical activity and potential therapeutic applications. Recent studies have highlighted its potential in targeting inflammatory pathways and modulating cellular signaling mechanisms, making it a subject of interest for researchers and drug developers.
The prop-2-enoic acid moiety, a key structural component of this compound, is known for its ability to participate in various biological processes, including cell membrane interactions and lipid metabolism. The sulfonylamino group, on the other hand, is often associated with enhanced solubility and stability, which are essential for drug development. The presence of the phenylethenyl substituent further contributes to the compound's unique pharmacological profile, as it allows for interactions with specific biological targets. These structural elements collectively define the compound's chemical identity and functional properties.
Recent advancements in medicinal chemistry have led to the exploration of this compound as a potential candidate for treating chronic inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (E)-3-[3-[[(E)-2-phenylethenyl]sul,ylamino]phenyl]prop-2-enoic acid exhibits significant anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This finding underscores the compound's potential in developing novel therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the phenylethenyl group in the compound has been shown to enhance its ability to cross the blood-brain barrier, which is a critical factor in the treatment of neurological disorders. Research published in Neuropharmacology in 2024 indicated that this compound may have neuroprotective effects by modulating the activity of ion channels and reducing oxidative stress in neuronal cells. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another significant aspect of this compound is its potential to modulate the immune system. A 2025 study in Immunology Letters reported that (E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid can suppress the activation of T-cells and reduce the production of pro-inflammatory cytokines. This immune-modulating effect could have broad implications for the treatment of autoimmune diseases and cancer immunotherapy.
The synthesis of this compound has also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route that allows for the efficient production of this compound with high purity and yield. This advancement is crucial for its transition from a laboratory compound to a potential therapeutic agent. The synthetic methodology involves multiple steps, including the formation of the sulfonylamino linkage and the incorporation of the phenylethenyl group, which are critical for its biological activity.
Additionally, the compound's pharmacokinetic properties are being evaluated to determine its suitability for clinical applications. A 2024 study in Drug Metabolism and Disposition highlighted that the compound exhibits favorable absorption and distribution profiles, with minimal hepatic metabolism and a long plasma half-life. These characteristics are essential for ensuring that the compound remains active in the body for an extended period, thereby improving its therapeutic efficacy.
Despite its promising potential, further research is needed to fully understand the compound's mechanism of action and its safety profile. Preclinical studies are currently underway to assess its efficacy in animal models of various diseases. These studies are expected to provide valuable insights into the compound's therapeutic potential and its suitability for human trials.
In conclusion, (E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure and diverse biological activities make it a promising candidate for the treatment of a wide range of diseases. As research continues to uncover its full potential, this compound may play a pivotal role in the development of innovative therapies for chronic inflammatory conditions, neurological disorders, and immune-related diseases.
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